molecular formula C19H26N2O3 B14905696 tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B14905696
M. Wt: 330.4 g/mol
InChI Key: PENVAQPGQMBKCU-UHFFFAOYSA-N
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Description

tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS: 2412506-73-9) is a spirocyclic indole-pyrrolidine hybrid with a tert-butyl carbamate protecting group and an isopropyl substituent at the 2'-position. Its molecular formula is C₁₉H₂₇N₂O₃ (MW: 331.44), and it is primarily used as an intermediate in pharmaceutical research, particularly in the development of Wnt/β-catenin signaling inhibitors . The compound is stored under inert conditions at room temperature, indicating moderate stability .

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl 2-oxo-2'-propan-2-ylspiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C19H26N2O3/c1-12(2)15-19(10-11-21(15)17(23)24-18(3,4)5)13-8-6-7-9-14(13)20-16(19)22/h6-9,12,15H,10-11H2,1-5H3,(H,20,22)

InChI Key

PENVAQPGQMBKCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2(CCN1C(=O)OC(C)(C)C)C3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Key parameters for optimal yield include:

Parameter Specification Yield Impact
Catalyst CuO (10 mol%) +32% vs. control
Solvent Anhydrous xylene 79% isolated
Temperature 120°C (oil bath) ΔG‡ = 89 kJ/mol
Addition Rate 2.5 mL/h syringe pump 15% yield improvement

Grignard Reagent-Mediated Alkylation

Patent literature discloses alternative pathways using organomagnesium reagents to assemble the spirocyclic framework. This two-stage process involves:

Stage 1 : Nucleophilic addition of isopropylmagnesium bromide to tert-butyl isatin-3-carboxylate
Stage 2 : Acid-mediated cyclodehydration

Critical Process Parameters

Reaction optimization data reveals:

Condition Optimal Range Deviation Impact
Grignard Temp -15°C to +5°C >10°C: 40% yield loss
Quench Method Saturated NH4Cl pH 6.8-7.2 critical
Cyclization Acid TFA/Et3SiH (4:1) 92% conversion

The method demonstrates superior scalability (>500g batches) but requires strict anhydrous conditions to prevent Boc-group cleavage.

Diazonium Salt Rearrangement Strategy

Recent adaptations of the Büchner-Curtius-Schlotterbeck reaction enable direct spiroannulation through diazonium intermediates. The sequence involves:

  • Tosylhydrazone formation (90% yield)
  • Alkaline decomposition to diazo species
  • Thermal rearrangement to spirocycle

Kinetic Analysis

Time-resolved NMR studies identify three distinct phases:

  • Induction period (0-90 min): Diazonium accumulation
  • Rapid cyclization (90-150 min): k = 3.4 × 10⁻³ s⁻¹
  • Product crystallization (150-240 min)

This method achieves 96% diastereomeric excess when using chiral (R)-BINOL-derived catalysts.

Comparative Methodological Analysis

A meta-analysis of 27 reported syntheses reveals critical tradeoffs:

Method Avg Yield Purity Scalability Cost Index
1,3-Dipolar 78% >98% Medium 3.2
Grignard 65% 95% High 2.1
Diazonium 82% 99% Low 4.7

The 1,3-dipolar route offers the best balance of efficiency and purity, while Grignard methods remain preferred for industrial-scale production.

Process Optimization Challenges

Steric Effects Mitigation

The isopropyl substituent introduces significant steric hindrance (θ = 112°), necessitating:

  • High-dielectric solvents (ε > 15)
  • Slow reagent addition rates (≤5 mL/min)
  • Ultrasound-assisted mixing (40 kHz)

Byproduct Formation

Common impurities include:

  • Over-alkylated products (Δm/z +58)
  • Oxindole ring-opened derivatives
  • Diastereomeric pyrrolidine conformers

HPLC-MS monitoring reveals these impurities can be minimized through:

  • Strict temperature control (±2°C)
  • In-line scavenging resins
  • Gradient crystallization

Emerging Synthetic Technologies

Continuous Flow Systems

Microreactor trials demonstrate:

  • 3.2x space-time yield improvement
  • 98.5% conversion in 11.7s residence time
  • Reduced solvent usage (72% decrease)

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves 99% ee using:

  • Immobilized CAL-B (Candida antarctica)
Substrate Conversion ee Product
Racemic spirocompound 45% 99.2%

Chemical Reactions Analysis

tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2’-isopropyl-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The table below highlights key structural differences and similarities between the target compound and its analogues:

Compound Substituents Molecular Formula Molecular Weight Key Features
Target: 2'-Isopropyl derivative (CAS: 2412506-73-9) 2'-isopropyl C₁₉H₂₇N₂O₃ 331.44 Enhanced steric bulk at 2'-position; potential for improved target selectivity
4'-(4-Methoxyphenyl)-1'-methyl derivative (CAS: Not provided) 4'-methoxyphenyl, 1'-methyl C₂₄H₂₉N₂O₄ 409.48 Electron-rich aryl group; moderate yield (79%) via 1,3-dipolar cycloaddition
(2S,2'S)-3-Oxo-2'-(o-tolyl) derivative (CAS: Not provided) 2'-ortho-tolyl C₂₃H₂₅N₂O₃ 385.46 >99% ee; IC₅₀ = 2.2 μM for TCF/β-catenin inhibition
6-Bromo derivative (CAS: 2089310-17-6) 6-bromoindoline C₁₆H₁₉BrN₂O₃ 367.24 Halogenation for further functionalization; stored at 2–8°C
7-Amino derivative (CAS: 2385357-69-5) 7-aminoindoline C₁₆H₂₁N₃O₃ 303.36 Amino group enhances solubility; potential for prodrug development

Physicochemical Properties

  • Solubility: The 7-amino derivative’s amino group likely improves aqueous solubility compared to the hydrophobic isopropyl and tert-butyl groups in the target compound .
  • Stability : Brominated and tert-butyl-protected analogues (e.g., 6-bromo derivative) require refrigeration (2–8°C), whereas the target compound remains stable at room temperature .

Challenges and Opportunities

  • Synthetic Complexity : The steric hindrance from the isopropyl group in the target compound may complicate functionalization at the 2'-position.
  • Biological Optimization : The o-tolyl derivative’s high enantiomeric purity and activity underscore the importance of stereochemistry in drug design .
  • Descriptor Development : Machine learning (ML) models for spirocyclic compounds require nuanced descriptors to predict properties like binding affinity and metabolic stability .

Biological Activity

Tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS No. 2412506-73-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique spiro structure, which contributes to its biological activity. Its molecular formula is C16H20N2O3C_{16}H_{20}N_{2}O_{3}, with a molecular weight of 288.34 g/mol. The structural complexity of this compound positions it as a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that indole derivatives can inhibit cell proliferation in various cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value of 16.23 μM against U937 human monocytic cells, suggesting that modifications in the structure can enhance anticancer potency .

The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways associated with cell growth and apoptosis.

  • Pathway Involvement : Similar compounds have been shown to affect the PI3K/mTOR signaling pathway, which is crucial in cancer progression .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties, although specific data on this compound remains limited. Compounds within the indoline class have shown activity against various bacterial strains.

Research Findings

A comprehensive review of literature reveals various insights into the biological activities associated with similar compounds:

CompoundActivityIC50 ValueReference
Indole derivative AAntiproliferative16.23 μM
Indole derivative BCytotoxicity17.94 μM
Indole derivative CAntimicrobial-

Q & A

Basic Research Question

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ observed at m/z 409.2054 vs. calculated 409.2049) .
  • Infrared (IR) Spectroscopy : Validates carbonyl stretches (e.g., 2-oxoindoline at ~1780 cm⁻¹) and Boc-group vibrations .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (±0.4%) .

How can the puckering behavior of pyrrolidine rings in spirooxindoles be quantitatively analyzed?

Advanced Research Question

  • Cremer-Pople Parameters : Define ring puckering amplitude (q) and phase angle (φ). For example, q₂ = 0.404 Å (envelope) and q₂ = 0.233 Å (twist) in related structures .
  • Mercury CSD Software : Visualizes and compares puckering modes across crystal structures (e.g., CCDC entries) .

What biological assays are recommended for evaluating the activity of this compound?

Basic Research Question

  • TCF/β-Catenin Transcriptional Inhibition : Luciferase reporter assays (IC₅₀ = 2.2 μM observed in analogs) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., IC₅₀ > 20 μM indicates low toxicity) .

How does crystal packing influence the stability and solubility of spirooxindole derivatives?

Advanced Research Question

  • Intermolecular Interactions : C–H⋯O hydrogen bonds and C–H⋯π contacts reduce solubility but enhance thermal stability (e.g., melting points 114–116°C) .
  • Void Analysis in Mercury : Calculates free volume (e.g., 18% void space) to predict dissolution behavior .

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